N-(2-methoxy-5-sulfamoylphenyl)acetamide
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Overview
Description
N-(2-methoxy-5-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol . It is characterized by the presence of a methoxy group, a sulfamoyl group, and an acetamide group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-methoxy-5-sulfamoylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxy-5-sulfamoylaniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in the presence of a base, such as pyridine, at a temperature of around 0-5°C.
Procedure: The 2-methoxy-5-sulfamoylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-sulfamoylphenyl)acetamide.
Reduction: Formation of N-(2-methoxy-5-aminophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-sulfamoylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and sulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
N-(2-methoxy-5-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)acetamide: Lacks the sulfamoyl group, resulting in different chemical and biological properties.
N-(2-hydroxy-5-sulfamoylphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.
N-(2-methoxy-5-aminophenyl)acetamide:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPIFLDLSCTFIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388136 |
Source
|
Record name | N-(2-methoxy-5-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85605-29-4 |
Source
|
Record name | N-(2-methoxy-5-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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